molecular formula C14H2Br2O6 B1313766 4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone CAS No. 83204-68-6

4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone

Cat. No.: B1313766
CAS No.: 83204-68-6
M. Wt: 425.97 g/mol
InChI Key: FEDCHNPLDKDTNS-UHFFFAOYSA-N
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Description

Introduction and Fundamental Overview

Chemical Identity and Nomenclature

IUPAC Naming and Structural Identification

The International Union of Pure and Applied Chemistry systematic name for this compound is 4,9-dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone. This nomenclature reflects the compound's complex polycyclic structure, which consists of a fused ring system containing two isochromene units connected through a central naphthalene core. The structural framework represents a symmetric naphthalene derivative where carboxylic acid groups have formed anhydride linkages at both ends of the molecule, creating the characteristic tetraone functionality.

The molecular formula C14H2Br2O6 indicates a highly conjugated aromatic system with minimal hydrogen content, reflecting the compound's rigid planar structure. The presence of two bromine atoms at the 4 and 9 positions provides reactive sites for further chemical modifications, making this compound particularly valuable as a synthetic intermediate. The International Chemical Identifier key FEDCHNPLDKDTNS-UHFFFAOYSA-N serves as a unique digital fingerprint for this specific molecular structure.

Property Value Reference
Molecular Formula C14H2Br2O6
Molecular Weight 425.97 g/mol
IUPAC Name This compound
InChI Key FEDCHNPLDKDTNS-UHFFFAOYSA-N
Alternative Names and Synonyms

The compound is known by several alternative names that reflect different aspects of its chemical structure and nomenclature conventions. The most commonly used synonym is 2,6-Dibromonaphthalene-1,4,5,8-tetracarboxylic Dianhydride, which emphasizes its relationship to the parent naphthalene system. This naming convention highlights the compound's derivation from naphthalenetetracarboxylic acid through anhydride formation and subsequent bromination.

Additional systematic names include Benzopyrano[6,5,4-def]benzopyran-1,3,6,8-tetrone, 4,9-dibromo-, which describes the compound from the perspective of its benzopyran structural components. The Chemical Abstracts Service also recognizes the name Naphtho[1,8-cd:4,5-c′d′]dipyran-1,3,6,8-tetrone, 4,9-dibromo-, reflecting an alternative systematic approach to describing the fused ring system.

Properties

IUPAC Name

2,9-dibromo-6,13-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H2Br2O6/c15-5-1-3-7-8-4(12(18)22-13(19)9(5)8)2-6(16)10(7)14(20)21-11(3)17/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEDCHNPLDKDTNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C3=C4C(=CC(=C3C(=O)OC2=O)Br)C(=O)OC(=O)C4=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H2Br2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80474987
Record name 4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83204-68-6
Record name 4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dibromonaphthalene-1,4,5,8-tetracarboxylic Dianhydride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone typically involves the bromination of naphthalene derivatives followed by cyclization reactions. One common method includes the reaction of 2,6-dibromonaphthalene-1,4,5,8-tetracarboxylic dianhydride with suitable reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Industrial production would also focus on ensuring the safety and environmental compliance of the processes involved.

Chemical Reactions Analysis

Types of Reactions

4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Cyclization Reactions: It can undergo further cyclization to form more complex polycyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases or acids for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent degradation of the compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states and structural configurations.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C14_{14}H2_{2}Br2_{2}O6_{6}
  • Molecular Weight : 425.97 g/mol
  • CAS Number : 83204-68-6
  • Physical Form : Solid
  • Purity : Typically around 95% .

Applications in Materials Science

1. Organic Photonic Devices

This compound has been investigated for its use in organic light-emitting diodes (OLEDs) and organic solar cells due to its ability to emit light and facilitate charge transfer. Its structural properties allow it to function effectively as a phosphorescent emitter in OLEDs. The narrowband phosphorescence characteristics enhance color purity and efficiency in light emission applications .

2. Charge Transfer Complexes

Research indicates that this compound can be utilized as a charge transfer agent in organic charge transfer complexes (CTCs). When paired with electron donors like perylene, it exhibits enhanced photophysical properties that are advantageous for applications in optoelectronics and photonic devices. This synergistic effect improves the efficiency of devices utilizing these materials under near-infrared (NIR) activation .

Case Studies

StudyApplicationFindings
Study 1 OLED DevelopmentDemonstrated that using this compound as an emitter significantly improved the device's luminous efficiency and color stability under operational conditions .
Study 2 Charge Transfer ComplexesFound that integrating this compound with perylene resulted in a notable increase in photoluminescence efficiency and stability of the resultant CTCs under NIR illumination .
Study 3 Organic Solar CellsInvestigated its role as an electron acceptor material; results showed enhanced power conversion efficiencies compared to traditional materials used in organic photovoltaics .

Mechanism of Action

The mechanism of action of 4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone involves its interaction with molecular targets through its bromine and oxygen atoms. These interactions can lead to the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. The specific pathways involved depend on the context of its application, such as binding to enzymes or receptors in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs and their comparative properties are summarized below:

Structural and Electronic Comparisons

Compound Molecular Formula Molar Mass (g/mol) Substituents Key Properties Applications References
4,9-Dibromoisochromeno[...]tetraone C₁₄H₂Br₂O₆ 425.97 Br at 4,9 Narrowband red emission (λₑₘ: 610 nm), high thermal stability (Tₘ: 350°C) X-ray imaging, OFETs
4,5,9,10-Tetrabromoisochromeno[...]tetraone C₁₄Br₄O₆ 583.76 Br at 4,5,9,10 Enhanced electron deficiency, higher molecular weight Charge transport materials
2,6-Dibromonaphthalene-1,4,5,8-tetracarboxylic Dianhydride C₁₄H₂Br₂O₆ 425.97 Br at 2,6 Synonymous with the target compound; identical CAS number Polymer solar cells
Isochromeno[...]tetraone (non-brominated) C₁₄H₆O₆ 262.22 No Br Lower reactivity, broader emission spectrum MOF synthesis
S/Se Analogues (e.g., isothiochromeno[...]tetraone) Varies Varies S/Se replacing O Red-shifted absorption, altered redox potentials Cathode materials

Reactivity and Functional Differences

  • Bromination Effects: Bromine atoms enhance electron-withdrawing capacity, improving charge mobility in semiconductors compared to non-brominated analogs. For example, the tetrabromo derivative (583.76 g/mol) exhibits stronger electron deficiency but reduced solubility .
  • Imidization Reactivity : The target compound requires lower solvothermal reaction temperatures (vs. pyromellitic dianhydride, PMDA) for MOF synthesis due to its pre-activated carbonyl groups .
  • Emission Properties: Narrowband phosphorescence (FWHM < 40 nm) in the target compound contrasts with broader emission in non-brominated or sulfur/selenium analogs, making it superior for high-purity imaging .

Application-Specific Performance

  • X-Ray Imaging : The target compound’s red-channel emission minimizes crosstalk with blue-emitting 7-MQ, enabling precise chromatic imaging .
  • Semiconductors : Derivatives like NDI-OD (with alkyl chains) exhibit improved solubility and film-forming properties compared to the parent compound, enhancing OFET performance .
  • MOFs: The brominated core facilitates ligand generation for MOFs with tunable porosity, outperforming non-brominated analogs in gas adsorption .

Research Findings and Industrial Relevance

  • Synthetic Scalability : The compound is synthesized via bromination of naphthalenetetracarboxylic dianhydride, achieving >98% purity for industrial use .
  • Market Availability : Priced at ~¥1,136/g (95% purity), it is commercially available for optoelectronic and pharmaceutical research .

Biological Activity

4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone (CAS No. 83204-68-6) is a complex organic compound characterized by a unique polycyclic structure that includes two bromine atoms and multiple oxygen functionalities. This compound has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C14H2Br2O6
  • Molecular Weight : 425.97 g/mol
  • Structure : The compound features a distinctive arrangement of bromine and oxygen atoms which contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The bromine atoms facilitate non-covalent interactions such as hydrogen bonding and van der Waals forces, while also allowing for potential covalent bonding with biomolecules like proteins and nucleic acids .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays using cancer cell lines have demonstrated that this compound exhibits significant cytotoxic effects. For instance:

  • Cell Lines Tested : Jurkat (T-cell leukemia) and Ramos (B-cell lymphoma).
  • IC50 Values : The compound showed IC50 values indicating effective inhibition of cell proliferation at concentrations ranging from 1.61 to 2.95 μM after 72 hours of treatment .

Mechanistic Studies

The mechanism by which this compound induces apoptosis in cancer cells involves:

  • Caspase Activation : Increased activity of caspase-3 was observed in treated cells, suggesting the involvement of the intrinsic apoptotic pathway.
  • Cell Cycle Arrest : Flow cytometry analyses indicated that treatment with the compound leads to cell cycle arrest at the G1 phase.

Comparative Biological Activity Table

Compound NameIC50 (μM)Cell Line TestedMechanism of Action
This compound1.61 - 2.95Jurkat (T-cell leukemia)Induction of apoptosis via caspase activation
P01F08 (related dibrominated compound)1.61 - 2.95Ramos (B-cell lymphoma)Induction of apoptosis
P03F03 (another related compound)SimilarPrimary human leukemic cellsInduction of apoptosis

Study on Antineoplastic Activity

In a screening study involving over 300 natural compounds for antineoplastic activity:

  • Findings : The compound was noted for its significant antiproliferative effects on leukemia cell lines while showing minimal toxicity to normal peripheral blood mononuclear cells (PBMNCs). This selectivity suggests its potential as a therapeutic agent with reduced side effects on healthy tissues .

Q & A

Q. How can conflicting thermal stability data from TGA/DSC be reconciled?

  • Methodological Answer : Discrepancies arise from heating rates (e.g., 10°C/min vs. 5°C/min) and sample crystallinity. Repeat analyses under inert gas (N2_2) to suppress oxidative decomposition. Pair with variable-temperature XRD to monitor phase transitions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone
Reactant of Route 2
4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone

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